molecular formula C18H16ClN3OS2 B11588283 2-(benzylsulfanyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylsulfanyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11588283
M. Wt: 389.9 g/mol
InChI Key: LIJNXKRHIGTEHM-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a chlorophenylmethyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable thiol.

    Coupling with the Chlorophenylmethyl Group: The final step involves coupling the thiadiazole intermediate with a chlorophenylmethyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Drug Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular pathways is required.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzylsulfanyl group may interact with thiol-containing enzymes, while the chlorophenylmethyl group can bind to hydrophobic pockets in proteins. The thiadiazole ring may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZYLSULFANYL)-5-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE
  • N-[2-(BENZYLSULFANYL)-4-CHLOROPHENYL]-4-METHYLBENZENESULFONAMIDE

Uniqueness

2-(BENZYLSULFANYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

Molecular Formula

C18H16ClN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

2-benzylsulfanyl-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16ClN3OS2/c19-15-8-6-13(7-9-15)10-17-21-22-18(25-17)20-16(23)12-24-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22,23)

InChI Key

LIJNXKRHIGTEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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